molecular formula C13H12N8O7 B14332911 N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol CAS No. 105474-91-7

N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol

Cat. No.: B14332911
CAS No.: 105474-91-7
M. Wt: 392.28 g/mol
InChI Key: WHEZWGPHSFHNQG-UHFFFAOYSA-N
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Description

N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: N,N-dimethyl-7H-purin-6-amine and 2,4,6-trinitrophenol . N,N-dimethyl-7H-purin-6-amine is a derivative of purine, a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-7H-purin-6-amine typically involves the methylation of purine derivatives. One common method is the reaction of purine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the methylation process .

2,4,6-trinitrophenol: is synthesized through the nitration of phenol. This process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of picric acid .

Industrial Production Methods

Industrial production of N,N-dimethyl-7H-purin-6-amine involves large-scale methylation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of picric acid .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-7H-purin-6-amine: undergoes various chemical reactions, including:

2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-7H-purin-6-amine: has applications in:

2,4,6-trinitrophenol: is used in:

Mechanism of Action

The mechanism of action of N,N-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context .

2,4,6-trinitrophenol: exerts its effects through the interaction with cellular components, leading to oxidative stress and disruption of cellular functions. Its nitro groups play a crucial role in its reactivity and biological effects .

Properties

CAS No.

105474-91-7

Molecular Formula

C13H12N8O7

Molecular Weight

392.28 g/mol

IUPAC Name

N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9N5.C6H3N3O7/c1-12(2)7-5-6(9-3-8-5)10-4-11-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4H,1-2H3,(H,8,9,10,11);1-2,10H

InChI Key

WHEZWGPHSFHNQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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